molecular formula C9H4ClFN2O2 B1457374 2-Chloro-6-fluoro-8-nitroquinoline CAS No. 1803580-96-2

2-Chloro-6-fluoro-8-nitroquinoline

Cat. No.: B1457374
CAS No.: 1803580-96-2
M. Wt: 226.59 g/mol
InChI Key: DNFXHLZULBLODY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of fluorinated quinolines like this compound involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline skeleton, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline ring system is widespread in nature .


Chemical Reactions Analysis

Fluorinated quinolines, including this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 226.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Antibacterial Properties

New 8-nitrofluoroquinolone derivatives, including those related to 2-chloro-6-fluoro-8-nitroquinoline, have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated interesting activity against gram-positive and gram-negative bacterial strains. The introduction of different substituents, such as primary amine appendages, has shown to influence their antibacterial efficacy, with certain derivatives showing good activity against S. aureus (Al-Hiari et al., 2007) [https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt].

Anticancer Activity

Quinoline derivatives have also been explored for their potential as anticancer agents. Tetracyclic fluoroquinolones synthesized from 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate have shown promising in vitro antimicrobial and antiproliferative activity. Some compounds displayed growth inhibition against breast tumor and non-small cell lung cancer cells without cytotoxicity towards normal human-derm fibroblasts (Al-Trawneh et al., 2010) [https://consensus.app/papers/synthesis-evaluation-fluoroquinolones-anticancer-altrawneh/b2e4d66d4c81560c9b0c2272657d0ee5/?utm_source=chatgpt].

Material Science Applications

In material science, the crystal structures of quinoline derivatives have been investigated to understand their molecular interactions and potential applications. For instance, the hydrogen-bonded co-crystals of certain nitrobenzoic acid with quinoline derivatives have been analyzed, highlighting their structural properties (Gotoh & Ishida, 2019) [https://consensus.app/papers/structures-3chloro2nitrobenzoic-quinoline-derivatives-gotoh/c0458e2c4c055348b388ee81b617c1b2/?utm_source=chatgpt].

Future Directions

Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluoro-8-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as an enzyme inhibitor, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . By inhibiting these enzymes, this compound disrupts bacterial cell division and growth, making it an effective antibacterial agent . Additionally, it interacts with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits DNA synthesis, leading to cell death . In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme . Additionally, this compound can inhibit other enzymes involved in cellular processes, such as kinases and proteases, through similar binding interactions . These inhibitory effects result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms . These changes can affect the compound’s efficacy and cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its antibacterial activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, through oxidation and reduction reactions . These metabolic processes can produce active or inactive metabolites, which can influence the compound’s overall activity and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, it can inhibit enzymes involved in nucleotide synthesis, leading to reduced nucleotide levels and impaired DNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, its localization to the nucleus allows it to interact with DNA and nuclear proteins, influencing gene expression and DNA replication . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-chloro-6-fluoro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXHLZULBLODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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